Talastine hydrochloride is synthesized from precursor compounds in the laboratory. It belongs to the class of second-generation antihistamines, which are characterized by their ability to selectively block the H1 receptor without crossing the blood-brain barrier, thus minimizing sedative effects . This classification makes it suitable for long-term use in managing allergic conditions.
The synthesis of Talastine hydrochloride involves several key steps:
This method highlights the importance of controlling reaction conditions such as temperature and pH to ensure a high yield and purity of the final product .
Talastine hydrochloride features a complex molecular structure that can be represented by its chemical formula . The structure includes:
The molecular structure can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its conformation and interactions at the atomic level .
Talastine hydrochloride participates in various chemical reactions, primarily involving:
Understanding these reactions is essential for developing stable pharmaceutical formulations that maintain therapeutic efficacy over time .
The mechanism of action of Talastine hydrochloride primarily involves:
Research indicates that Talastine exhibits a prolonged duration of action due to its pharmacokinetic properties, allowing for less frequent dosing compared to first-generation antihistamines .
Talastine hydrochloride possesses several notable physical and chemical properties:
These properties are critical for formulators when developing effective drug delivery systems .
Talastine hydrochloride has significant applications in medicine:
Talastine hydrochloride is systematically designated as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride [4] [5]. Its molecular formula is C₁₉H₂₁N₃O·HCl, corresponding to a molecular weight of 343.85 g/mol for the salt form. The base compound (Talastine) has a molecular weight of 307.39 g/mol (C₁₉H₂₁N₃O), with the hydrochloride moiety contributing 36.46 g/mol [1]. The compound is achiral, possessing no defined stereocenters or E/Z isomerism, as confirmed by crystallographic and spectroscopic analyses [1].
Table 1: Molecular Characteristics of Talastine Hydrochloride
Property | Value |
---|---|
Systematic Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride |
Molecular Formula (Salt) | C₁₉H₂₁N₃O·HCl |
Molecular Weight (Salt) | 343.85 g/mol |
Molecular Weight (Base) | 307.39 g/mol (C₁₉H₂₁N₃O) |
CAS Registry Number | 16188-76-4 |
UNII Code | SBH6TU2VU4 |
SMILES | Cl.CN(C)CCN1N=C(CC2=CC=CC=C2)C3=CC=CC=C3C1=O |
InChIKey | PZSBWKCWXLBRCY-UHFFFAOYSA-N |
While detailed single-crystal X-ray diffraction (SCXRD) data for Talastine hydrochloride is not explicitly reported in the available literature, its achiral nature and lack of optical activity are well-established [1]. Crystallography remains the definitive method for determining absolute configuration and solid-state conformation in pharmaceuticals, as exemplified by studies on structurally complex agents like opioid peptides [2]. For Talastine hydrochloride, the absence of stereocenters simplifies its conformational landscape, suggesting that its bioactive conformation is primarily governed by rotatable bonds (e.g., the benzyl and dimethylaminoethyl side chains) and intermolecular interactions such as ionic bonding between the protonated dimethylamino group and the chloride ion, as well as potential hydrogen bonding involving the phthalazinone carbonyl [2] [6]. Hydrate formation, common in hydrochloride salts (e.g., telmisartan HCl hydrates), could influence its crystal packing, though no hydrate forms are documented for Talastine hydrochloride [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectroscopy would reveal distinct proton environments in Talastine hydrochloride. Key predicted signals include:
Infrared (IR) Spectroscopy:Characteristic IR absorption bands would include:
Mass Spectrometry:Electron ionization (EI-MS) of the free base (Talastine, C₁₉H₂₁N₃O) would likely show:
Table 2: Predicted Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 7.2–8.0 (m, 9H, Ar–H); δ 3.8–4.0 (s, 2H, Ph–CH₂); δ 2.8 (s, 6H, N–(CH₃)₂); δ 2.5–3.8 (m, 4H, N–CH₂–CH₂–N) |
IR (cm⁻¹) | 1660–1680 (C=O); 1450–1600 (C=C Ar); 2200–2600 (N⁺–H); 2700–2900 (C–H aliphatic) |
MS (Free Base) | 307.17 [M]⁺; 91 [C₇H₇]⁺; 58 [CH₂=N⁺(CH₃)₂]; 132 [C₈H₆N₂O]⁺ |
As an alkylamine H1-antihistamine hydrochloride salt, Talastine hydrochloride exhibits enhanced water solubility compared to its free base form due to ionic dissociation in aqueous media [1] [6]. While quantitative solubility data (e.g., mg/mL in water or buffers) is not explicitly reported in the available sources, hydrochloride salts of nitrogen-containing bases generally show moderate to high aqueous solubility, facilitating oral bioavailability. The compound's stability is influenced by its hygroscopic nature (common for hydrochloride salts) and photosensitivity of the phthalazinone and benzyl moieties. Protonation at the dimethylamino group (pKa predicted ~8–10) enhances stability against oxidative degradation but may render it susceptible to hydrolysis under extreme pH conditions. Its log P value (unavailable in sources) is expected to be moderately lipophilic due to the aromatic rings, balanced by the polar hydrochloride and carbonyl groups [1] [6]. The crystalline structure (when defined) significantly impacts dissolution kinetics and powder properties like flowability and tabletability, as observed in structurally related hydrochloride salts such as telmisartan HCl [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7